molecular formula C11H12O2 B8767370 Benzaldehyde, 4-(3-butenyloxy)- CAS No. 105534-98-3

Benzaldehyde, 4-(3-butenyloxy)-

Cat. No.: B8767370
CAS No.: 105534-98-3
M. Wt: 176.21 g/mol
InChI Key: KVSJLYYSVJWFED-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(3-butenyloxy)- is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a 3-butenyloxy group at the para position. This compound belongs to a broader class of alkoxy-substituted benzaldehydes, which are widely studied for their reactivity in organic synthesis, pharmaceutical applications, and material science.

Properties

CAS No.

105534-98-3

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-but-3-enoxybenzaldehyde

InChI

InChI=1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h2,4-7,9H,1,3,8H2

InChI Key

KVSJLYYSVJWFED-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Comparative Analysis

Substituent Chain Length and Saturation

  • 4-(Hexyloxy)benzaldehyde (C₁₃H₁₈O₂): Features a saturated hexyl chain, resulting in higher hydrophobicity (logP ≈ 3.5) and a boiling point of 422–424 K at 0.0007 bar .
  • This unsaturation may facilitate reactions like Diels-Alder cycloadditions, akin to 3-allyloxy-4-methoxybenzaldehyde .
  • 4-Phenethoxybenzaldehyde (C₁₅H₁₄O₂): Aromatic ether substituents (e.g., phenethyl) enhance resonance stabilization, increasing melting points and altering UV absorption profiles .

Functional Group Variations

  • 4-Benzyloxybenzaldehyde (C₁₄H₁₂O₂): The benzyloxy group provides steric bulk and electron-donating effects, slowing nucleophilic addition at the aldehyde group. This compound is a common intermediate in drug synthesis .
  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) : Polar substituents (hydroxy and methoxy) increase water solubility (logP ≈ 1.2) and enable hydrogen bonding, influencing crystallization behavior .
  • 4-(3-Methylbutoxy)benzaldehyde (C₁₂H₁₆O₂): Branched alkoxy chains reduce melting points compared to linear analogs, as seen in its lower crystallization tendency .
Table 1: Physical Properties of Selected Benzaldehyde Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Feature(s)
4-(3-Butenyloxy)benzaldehyde C₁₁H₁₂O₂ 176.21 (calc.) ~410–415 (est.) Unsaturated ether chain
4-(Hexyloxy)benzaldehyde C₁₃H₁₈O₂ 206.28 422–424 Saturated, hydrophobic
4-Benzyloxybenzaldehyde C₁₄H₁₂O₂ 212.25 535–537 (est.) Aromatic ether substituent
Isovanillin C₈H₈O₃ 152.15 543–545 Polar hydroxy/methoxy groups

Alkylation Strategies

  • Cs₂CO₃-Mediated Alkylation : Used to synthesize 4-phenethoxybenzaldehyde from 4-(benzyloxy)-3-hydroxybenzaldehyde and (2-bromoethyl)benzene in DMF at 80°C .
  • Ultrasound-Assisted Synthesis : Reduces reaction time from 8 hours to 2 hours for 4-benzyloxy derivatives, improving yields by ~15–20% (e.g., 88% yield for Entry 6a) .

Challenges in Unsaturated Chain Introduction

  • The synthesis of 4-(3-butenyloxy)benzaldehyde may require controlled conditions to prevent premature polymerization of the butenyl group, similar to challenges observed in allyloxy-substituted analogs .

Aldehyde Reactivity

  • Electron-donating substituents (e.g., methoxy, benzyloxy) deactivate the aldehyde toward nucleophilic attack, whereas electron-withdrawing groups (e.g., nitro in 4-benzyloxy-3-methoxy-2-nitrobenzaldehyde) enhance electrophilicity, facilitating condensations .
  • The unsaturated butenyloxy group in 4-(3-butenyloxy)benzaldehyde may participate in [4+2] cycloadditions, expanding utility in heterocyclic synthesis.

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